N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a substituted oxalamide featuring a 1,4-dioxaspiro[4.4]nonane moiety and a phenylethyl group. The spirocyclic ether component may confer unique stereochemical and solubility properties, while the aromatic phenylethyl substituent could influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(14-7-3-2-4-8-14)20-17(22)16(21)19-11-15-12-23-18(24-15)9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAPMWIOURNASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives. These derivatives can be synthesized from aliphatic compounds and lactones through condensation reactions in the presence of catalysts such as sodium ethoxide .
The next step involves the introduction of the oxalamide group. This can be achieved by reacting the spiro compound with oxalyl chloride and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process may also be automated to ensure consistency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Variations
Oxalamides exhibit diverse bioactivities and physicochemical properties depending on their substituents. Key comparisons include:
Structural Implications :
- The spirocyclic ether in the target compound may enhance metabolic stability compared to linear ethers (e.g., methoxy groups in S336) due to reduced conformational flexibility .
- Phenylethyl vs. Chlorophenyl : Aromatic groups like chlorophenyl improve target binding in antiviral compounds , while phenylethyl may modulate lipophilicity and blood-brain barrier penetration.
Thermodynamic and Solubility Profiles
highlights how substituents affect hydrogen bonding (HB) and solubility:
- N1,N2-Bis(2-nitrophenyl)oxalamide : Strong three-centered HB (ΔH° = 28.5 kJ/mol) reduces solubility in polar solvents .
- Ethyl N-phenyloxalamate : Weak HB (ΔH° = 18.2 kJ/mol) correlates with higher solubility .
- Target Compound : The spirocyclic ether’s rigid structure may disrupt intramolecular HB, increasing entropy (ΔS°) and solvent interaction compared to nitro-substituted analogs.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound with a complex molecular structure that includes a spirocyclic framework and oxalamide functionalities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H28N2O4
- Molecular Weight : Approximately 332.4 g/mol
- Structural Features : The compound features a unique spirocyclic core that enhances its stability and potential interactions with biological targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity, which could lead to therapeutic effects in various diseases.
- Binding Affinity : Its spirocyclic structure allows it to fit into unique binding sites on proteins, enhancing its bioactivity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
Antimicrobial Activity
Research has shown that compounds with similar structural motifs often display antimicrobial properties. In vitro studies suggest this compound may possess activity against various bacterial strains, although specific data on its efficacy are still needed.
Anticancer Properties
The potential anticancer effects of this compound are of particular interest. Similar compounds have been noted for their ability to inhibit cancer cell proliferation in various models. Further research is required to determine the specific pathways involved in its anticancer activity.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
A study investigated the antimicrobial properties of structurally similar oxalamides. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that this compound may exhibit comparable antimicrobial efficacy.
Case Study 2: Anticancer Activity
In a recent study focusing on oxalamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. These findings highlight the need for further exploration into this compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
